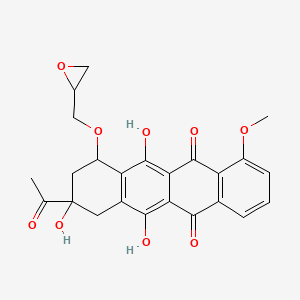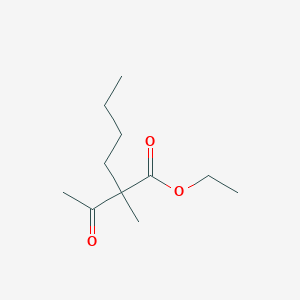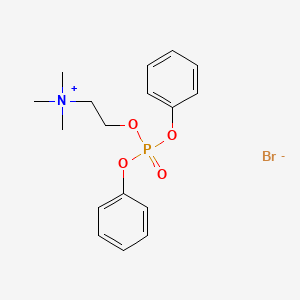
Choline, bromide, diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline, bromide, diphenyl phosphate is a compound that combines choline, a quaternary ammonium salt, with bromide and diphenyl phosphate. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and neurotransmission. Bromide is a halide ion, and diphenyl phosphate is an organophosphorus compound known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of choline, bromide, diphenyl phosphate typically involves the reaction of choline chloride with diphenyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with bromide to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Choline, bromide, diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphates and phosphonates.
Applications De Recherche Scientifique
Choline, bromide, diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of choline, bromide, diphenyl phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cell membranes, influencing their structure and function. It also acts on neurotransmitter systems, particularly acetylcholine, affecting nerve conduction and signaling.
Pathways Involved: The compound is involved in lipid metabolism, methylation reactions, and neurotransmitter synthesis. It also plays a role in the regulation of gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Diphenyl phosphate: Used as a flame retardant and plasticizer.
Phosphatidylcholine: A major component of cell membranes with similar biological functions.
Uniqueness
Choline, bromide, diphenyl phosphate is unique due to its combination of choline, bromide, and diphenyl phosphate, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
109671-05-8 |
|---|---|
Formule moléculaire |
C17H23BrNO4P |
Poids moléculaire |
416.2 g/mol |
Nom IUPAC |
2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C17H23NO4P.BrH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RYAAXMPCQJRMOD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


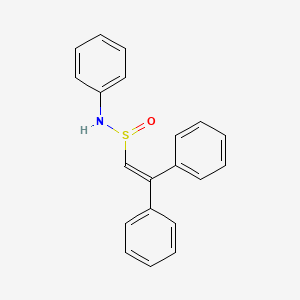
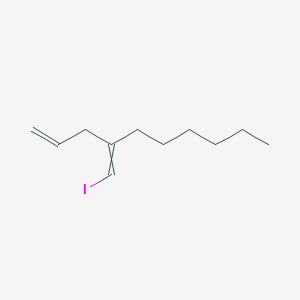
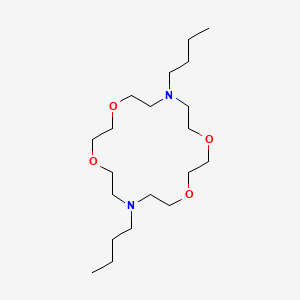

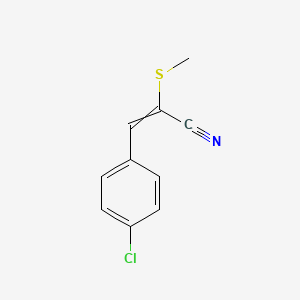
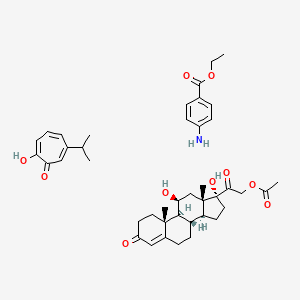
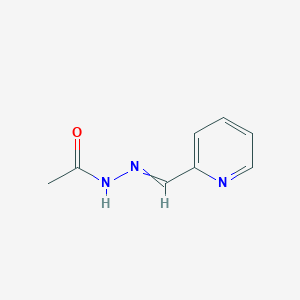
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

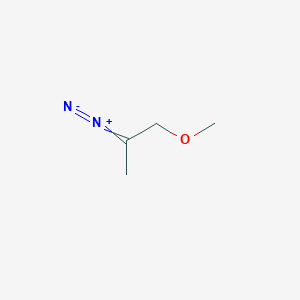
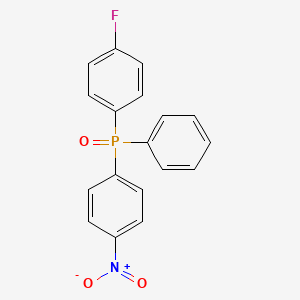
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
